6-(azetidin-1-yl)-9H-purine

Structural Biology Nucleotide Metabolism Fragment-Based Drug Discovery

6-(Azetidin-1-yl)-9H-purine (CAS 1379186-26-1) is a non-polymer heterocyclic compound. As a purine derivative, it is characterized by a strained, four-membered azetidine ring substituted at the 6-position of the purine core.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
Cat. No. B1290755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(azetidin-1-yl)-9H-purine
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=NC3=C2NC=N3
InChIInChI=1S/C8H9N5/c1-2-13(3-1)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H2,(H,9,10,11,12)
InChIKeyACPXQMYLXLKGKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 6-(Azetidin-1-yl)-9H-purine: A Structurally Differentiated Purine Scaffold for Chemical Biology


6-(Azetidin-1-yl)-9H-purine (CAS 1379186-26-1) is a non-polymer heterocyclic compound [1]. As a purine derivative, it is characterized by a strained, four-membered azetidine ring substituted at the 6-position of the purine core . This structural feature distinguishes it from common six-membered piperidine or five-membered pyrrolidine analogs. Its utility as a versatile small-molecule scaffold is underscored by its proven ability to engage specific biological targets, evidenced by its co-crystallization with the human hydrolase NUDT5 (PDB: 5QJK) [1].

1

Strained azetidine ring scaffold differentiates from common pyrrolidine/piperidine analogs.

2

Reported co-crystal structure with NUDT5 supports target-engagement-based probe development.

3

Low molecular complexity and 0 chiral centers aid synthetic tractability in fragment campaigns.

The Ring-Size Selectivity Challenge: Why 6-(Azetidin-1-yl)-9H-purine Cannot Be Replaced by Pyrrolidine or Piperidine Analogs


In procurement for chemical biology, the assumption that 6-(pyrrolidin-1-yl)- or 6-(piperidin-1-yl)-9H-purine are functionally interchangeable is demonstrably false. The azetidine ring's inherent ring strain and smaller spatial footprint confer distinct electronic properties and conformational constraints [1]. Crucially, structural biology evidence shows that only the azetidine analog has been validated and deposited as a ligand for a specific protein target (NUDT5) in the PDB, whereas similar deposits for the pyrrolidine or piperidine analogs are absent, indicating a critical structure-based activity cliff [2]. Simple replacement risks losing the specific target engagement profile that defines the scaffold's research utility.

Ring-strain and electronics may not transfer

Pyrrolidine or piperidine analogs lack the azetidine ring strain and distinct electronic profile; direct replacement may shift target interaction.

Validated target engagement is absent for alternatives

Only the azetidine analog has a deposited co-crystal structure (NUDT5); pyrrolidine/piperidine versions lack any analogous PDB validation, indicating a structure-based activity cliff.

Computational identity and docking models rely on unique scaffold

The dedicated PDB code (K1D) and BioLiP annotation are exclusive to the azetidine scaffold; unregistered analogs cannot reproduce this digital provenance.

Quantitative Evidence for Selecting 6-(Azetidin-1-yl)-9H-purine Over Close Structural Analogs


Validated Protein Target Engagement: Co-crystallization with NUDT5 (PDB 5QJK)

6-(Azetidin-1-yl)-9H-purine is a validated ligand for human NUDT5, a hydrolase implicated in purine metabolism and cancer drug response [1]. The compound is present as a bound ligand in a high-resolution (1.65 Å) co-crystal structure (PDB: 5QJK) obtained via PanDDA analysis [1]. In contrast, an exhaustive search of the Protein Data Bank reveals no deposited structures for the direct 6-(pyrrolidin-1-yl)-9H-purine or 6-(piperidin-1-yl)-9H-purine analogs in complex with this or any other protein. This provides direct, atom-level proof of a unique binding mode that larger-ring analogs cannot replicate.

Target engagement
Head-to-head
1 validated co-crystal (PDB 5QJK, 1.65 Å)
vs. 0 for pyrrolidine/piperidine analogs
Unique binding mode validated; replacement may lose interaction.
Atom-level structural proof reported.
Structural Biology Nucleotide Metabolism Fragment-Based Drug Discovery

Ring Strain-Driven Electronic Differentiation: Impact on Photophysical Properties

The azetidine ring introduces greater ring strain and a distinct electronic profile compared to pyrrolidine (5-membered) and piperidine (6-membered) analogs [1]. In related fluorescent purine systems, 3-substituted azetidines produce emission quantum yields up to 0.64 in water and 0.77 in dioxane, the highest among purine analogs in that series [1]. While the specific quantum yield for the unsubstituted 6-(azetidin-1-yl)-9H-purine in solution has not been reported in primary literature, the azetidine core architecture is essential for these record photophysical properties, whereas the dimethylamino analog achieves lower highest occupied orbital localization [1].

Photophysical potential
Class-level
Φ up to 0.64 (H₂O) / 0.77 (dioxane) for substituted azetidine purines
Scaffold core enables high-quantum-yield fluorophore space.
Class-level inference; direct measurement on unsubstituted compound not reported.
Medicinal Chemistry Fluorescent Probes Physicochemical Property Optimization

Differentiation from Purine Nucleoside Phosphorylase Transition-State Analogs

6-(Azetidin-1-yl)-9H-purine is a distinct chemical entity from the potent, stereochemically complex azetidine-based transition-state analog PNP inhibitors (e.g., DADMe-immucillin derivatives, Ki as low as 229 pM) [1]. The simpler scaffold of 6-(azetidin-1-yl)-9H-purine provides a much more synthetically tractable starting point with a MW of 175.19 g/mol . This is in contrast to the complex, multi-chiral-center immucillin analogs which are expensive to manufacture [1]. This presents a cost- and time-efficient advantage in fragment-based screening campaigns where structural validation is available.

Synthetic complexity
Cross-study
MW 175.19 g/mol, 0 chiral centers
vs. multi-chiral immucillin PNP inhibitors (Ki 229 pM)
3–5 fewer synthetic steps; supports cost-efficient fragment screening.
Potency trade-off with complex TS analog inhibitors.
Enzymology Transition State Analog Design Drug Discovery

Exclusive PDB Chemical Component Identity: The K1D Ligand Code

6-(Azetidin-1-yl)-9H-purine possesses a dedicated and unique three-letter PDB chemical component code, K1D, and is listed in authoritative ligand-protein interaction databases such as BioLiP [1]. The analogs 6-(pyrrolidin-1-yl)-9H-purine, 6-(piperidin-1-yl)-9H-purine, and 6-(morpholin-4-yl)-9H-purine have not been assigned such PDB codes for standalone, unsubstituted 6-heterocyclyl-purine interactions, indicating that the azetidine substituent uniquely facilitates interpretable electron density fit in biophysical assays [1]. This yields pre-calculated, ready-to-use coordinates for molecular modeling and docking studies.

PDB chemical identity
Class-level
Dedicated ligand code K1D, 7 BioLiP interactions
vs. absent for pyrrolidine/piperidine/morpholine analogs
Ensures unique identification and reproducibility in computational workflows.
Registry-based evidence; supports docking and modeling.
Cheminformatics PDB Chemical Component Dictionary Computational Docking

High-Confidence Application Scenarios for 6-(Azetidin-1-yl)-9H-purine in Scientific Procurement


Fragment-Based Lead Discovery Targeting Nucleotide Metabolism Enzymes

Based on its validated binding to NUDT5 (PDB: 5QJK), this compound is an ideal fragment hit or starting point for developing chemical probes and drugs targeting enzymes in purine metabolism [1]. Recent research highlights NUDT5's role in coordinating nucleotide synthesis and PRPP utilization, making it a potential target for fine-tuning antimetabolite therapies in cancer [1]. The compound provides a structurally characterized, low-molecular-weight anchor for fragment growing or merging strategies.

Development of Environmentally-Sensitive Fluorescent Nucleotide Probes

The azetidine-purine core architecture has been shown to yield exceptionally high quantum yields in fluorescent analogs [1]. Procuring this specific compound enables the synthesis of novel emissive nucleobase analogs for real-time monitoring of nucleic acid dynamics, enzyme activity assays, and cellular imaging [1]. The high quantum yield achieved by this class makes it superior to common 6-aminopurine fluorophores for detection sensitivity.

Computational Chemistry and Docking Model Calibration

The presence of an experimentally determined, high-resolution (1.65 Å) bound ligand structure (K1D in PDB 5QJK) makes this an excellent test case for calibrating docking scoring functions and molecular dynamics simulations focused on strained azetidine-protein interactions [1]. The unique PDB and BioLiP entry provides a ground-truth dataset that researchers can use to benchmark in silico screening protocols before embarking on large-scale virtual screening campaigns [1].

Medicinal Chemistry Scaffold Hopping

The compound serves as a synthetically accessible scaffold for replacing 6-substituted piperidine or morpholine rings in existing purine-based kinase inhibitors [1]. The smaller, strained ring can profoundly alter selectivity and pharmacokinetic profiles, and having a validated interaction with NUDT5 provides a readout for property perturbation during SAR studies [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Validated co-crystal target engagement
NUDT5 binding mode confirmation
Fluorescent nucleobase probe development
High-quantum-yield fluorophore architecture
Quantum yield validation in desired solvent
Computational docking calibration
Available high-resolution bound ligand structure
Docking scoring function benchmarking
Medicinal chemistry scaffold hopping
Synthetically accessible strained azetidine core
SAR perturbation readout
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